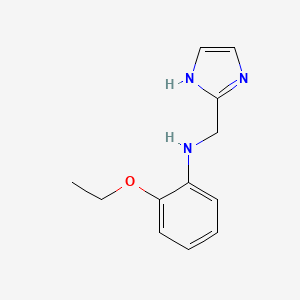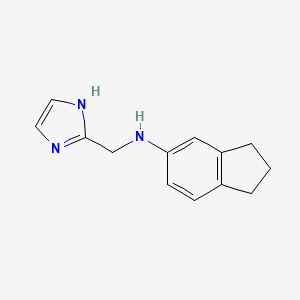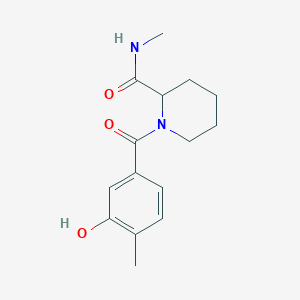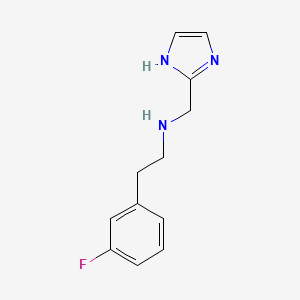
2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine, also known as clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and opioid withdrawal. In
作用机制
Clonidine works by binding to alpha-2 adrenergic receptors in the brain and peripheral nervous system. This results in the inhibition of the release of norepinephrine, a neurotransmitter that is responsible for the fight or flight response. By reducing the activity of the sympathetic nervous system, 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine reduces blood pressure, reduces hyperactivity and impulsivity in children with ADHD, and reduces anxiety.
Biochemical and Physiological Effects:
Clonidine has several biochemical and physiological effects. Some of them are:
1. Blood Pressure: Clonidine reduces blood pressure by reducing the activity of the sympathetic nervous system.
2. Heart Rate: Clonidine reduces heart rate by reducing the activity of the sympathetic nervous system.
3. Respiratory Rate: Clonidine reduces respiratory rate by reducing the activity of the sympathetic nervous system.
4. Gastrointestinal Motility: Clonidine reduces gastrointestinal motility by reducing the activity of the sympathetic nervous system.
实验室实验的优点和局限性
Clonidine has several advantages and limitations for lab experiments. Some of them are:
Advantages:
1. Clonidine is a well-studied medication with a known mechanism of action.
2. Clonidine is readily available and can be obtained in pure form.
3. Clonidine has a long half-life, which allows for sustained effects.
Limitations:
1. Clonidine has several off-target effects, which can complicate the interpretation of experimental results.
2. Clonidine can have different effects in different animal models, which can make it difficult to generalize the results.
3. Clonidine can interact with other medications, which can confound the experimental results.
未来方向
There are several future directions for the scientific research application of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine. Some of them are:
1. Development of new formulations: There is a need for the development of new formulations of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine that can improve its efficacy and reduce its side effects.
2. Identification of new therapeutic uses: There is a need for the identification of new therapeutic uses of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine, which can expand its clinical applications.
3. Mechanistic studies: There is a need for mechanistic studies to understand the cellular and molecular mechanisms of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine's effects.
4. Clinical trials: There is a need for clinical trials to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine in new therapeutic applications.
合成方法
Clonidine can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of sodium hydroxide to form 4-chloro-phenylglycol. The second step involves the reaction of 4-chloro-phenylglycol with phosgene to form 4-chloro-benzoyl chloride. The third step involves the reaction of 4-chloro-benzoyl chloride with imidazole to form 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine.
科学研究应用
Clonidine has been extensively studied for its potential therapeutic uses in various medical conditions. Some of the scientific research applications of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine are:
1. Hypertension: Clonidine is used to treat high blood pressure. It works by reducing the activity of the sympathetic nervous system, which is responsible for regulating blood pressure.
2. ADHD: Clonidine is used as an alternative treatment option for ADHD. It works by reducing hyperactivity and impulsivity in children with ADHD.
3. Anxiety Disorders: Clonidine is used to treat anxiety disorders such as panic disorder, social anxiety disorder, and post-traumatic stress disorder. It works by reducing the activity of the sympathetic nervous system, which is responsible for the fight or flight response.
4. Opioid Withdrawal: Clonidine is used as a part of the treatment for opioid withdrawal. It works by reducing the symptoms of withdrawal such as anxiety, agitation, and muscle aches.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-3-1-10(2-4-11)5-6-14-9-12-15-7-8-16-12/h1-4,7-8,14H,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVNDZYXYRESHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=NC=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
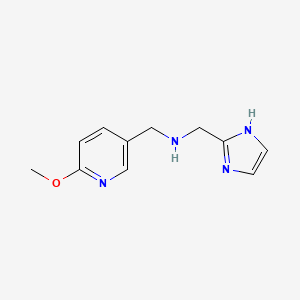
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)

![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)
